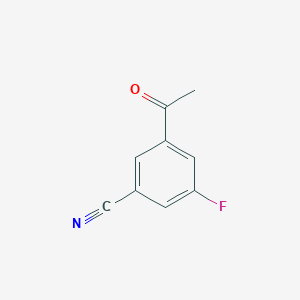

3-Acetyl-5-fluorobenzonitrile

Übersicht

Beschreibung

3-Acetyl-5-fluorobenzonitrile is a fluorinated aromatic nitrile derivative characterized by a benzene ring substituted with an acetyl group (-COCH₃) at the 3-position, a fluorine atom at the 5-position, and a nitrile (-CN) group. This compound belongs to a class of benzonitrile derivatives widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The acetyl group enhances electron-withdrawing effects, while the fluorine atom influences lipophilicity and metabolic stability, making it a candidate for drug discovery .

Vorbereitungsmethoden

Synthetic Routes for 3-Acetyl-5-fluorobenzonitrile

Palladium-Catalyzed Cross-Coupling from 3-Bromo-5-fluorobenzonitrile

The most well-documented method for synthesizing this compound involves a palladium-catalyzed reaction between 3-bromo-5-fluorobenzonitrile and acetonitrile. This single-step protocol leverages transition-metal catalysis to introduce the acetyl group at the 3-position of the aromatic ring .

Reaction Setup

-

Starting Material : 3-Bromo-5-fluorobenzonitrile (1.5 g, 6.82 mmol)

-

Reagents : Acetonitrile (0.45 mL, 6.82 mmol), palladium acetate (Pd(OAc)₂, 0.153 g, 0.682 mmol), Xantphos (0.395 g, 0.682 mmol), cesium carbonate (Cs₂CO₃, 4.44 g, 13.6 mmol)

-

Solvent : Dimethylformamide (DMF, 15 mL)

-

Conditions : Heating at 80°C for 16 hours under inert atmosphere .

Mechanistic Insights

The reaction likely proceeds via a palladium-mediated coupling mechanism, where the bromine atom at the 3-position is displaced by an acetyl group derived from acetonitrile. The Xantphos ligand stabilizes the palladium intermediate, while Cs₂CO₃ acts as a base to facilitate deprotonation steps .

Workup and Purification

Post-reaction, the mixture is diluted with ethyl acetate and washed with water to remove residual DMF and salts. Column chromatography (20% ethyl acetate in hexane) yields the pure product as a white solid (1.1 g, 67%) .

Reaction Optimization and Critical Parameters

Catalyst and Ligand Selection

The choice of Pd(OAc)₂ and Xantphos is critical for achieving high yields. Alternative catalysts (e.g., PdCl₂) or ligands (e.g., triphenylphosphine) result in incomplete conversion or side-product formation .

Solvent and Temperature Effects

DMF outperforms solvents like tetrahydrofuran (THF) or toluene due to its high polarity, which stabilizes the palladium complex. Reactions below 80°C show sluggish kinetics, while temperatures above 90°C promote decomposition .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, CDCl₃) of this compound reveals key structural features :

-

δ 8.13 (d, 1H, aromatic proton adjacent to nitrile)

-

δ 7.31–7.25 (m, 1H, fluorine-coupled aromatic proton)

-

δ 2.65 (s, 3H, acetyl methyl group)

¹³C NMR data further confirms the acetyl group (δ 198.5 ppm, carbonyl carbon) and nitrile functionality (δ 118.3 ppm) .

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry shows a molecular ion peak at m/z 178.05 (M+H⁺), consistent with the molecular formula C₉H₆FNO .

Industrial-Scale Production Considerations

Challenges in Catalyst Recovery

Homogeneous palladium catalysts pose difficulties in recycling. Recent advances suggest immobilized palladium systems or flow chemistry could mitigate this issue, though these methods remain untested for this specific reaction .

Purification at Scale

Column chromatography is impractical for large batches. Alternatives such as crystallization or distillation are under investigation but require optimization to maintain purity .

Analyse Chemischer Reaktionen

Types of Reactions

CDDO undergoes various types of chemical reactions, including:

Oxidation: CDDO can be further oxidized to form additional functional groups.

Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.

Substitution: The cyano group can be substituted with other functional groups to create derivatives with different properties

Common Reagents and Conditions

Common reagents used in the reactions of CDDO include:

Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Cyanating Agents: Such as cyanogen bromide and sodium cyanide

Major Products

The major products formed from the reactions of CDDO include various derivatives with modified functional groups. These derivatives can have enhanced or altered biological activities, making them useful for different therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: CDDO and its derivatives are used as intermediates in the synthesis of other complex molecules.

Biology: CDDO has been shown to modulate various biological pathways, including those involved in inflammation and oxidative stress.

Medicine: CDDO has demonstrated potential as an anti-cancer agent by inducing apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, making it useful in the treatment of chronic diseases such as diabetes and kidney disease.

Industry: CDDO is used in the development of new pharmaceuticals and as a research tool in drug discovery

Wirkmechanismus

CDDO exerts its effects through multiple mechanisms:

Nrf2 Pathway: CDDO activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response genes. This helps protect cells from oxidative stress.

Apoptosis Induction: CDDO induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. .

Anti-inflammatory Effects: CDDO inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating the activity of nuclear factor kappa B (NF-κB) and other inflammatory mediators

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

3-Acetyl-5-(trifluoromethyl)benzonitrile (CAS 1057667-30-7)

- Substituents : Acetyl (-COCH₃) at 3-position, trifluoromethyl (-CF₃) at 5-position.

- Molecular Formula: C₁₀H₆F₃NO.

- Key Differences: The trifluoromethyl group increases molecular weight (213.16 g/mol vs.

2-Fluoro-5-formylbenzonitrile (CAS 218301-22-5)

- Substituents : Formyl (-CHO) at 5-position, fluorine at 2-position.

- Molecular Formula: C₈H₄FNO.

- Key Differences : The formyl group increases electrophilicity compared to acetyl, making it more reactive in condensation reactions (e.g., forming Schiff bases). Positional isomerism (fluoro at 2-position vs. 5-position) alters steric and electronic interactions in molecular recognition .

3-Chloro-4-ethoxy-5-fluorobenzonitrile (CAS 1017778-99-2)

- Substituents : Chlorine at 3-position, ethoxy (-OCH₂CH₃) at 4-position, fluorine at 5-position.

- Molecular Formula: C₉H₇ClFNO.

- Key Differences : The ethoxy group introduces steric bulk and hydrogen-bonding capacity, while chlorine enhances electron withdrawal. This compound’s higher molecular weight (199.61 g/mol) and polarizability may favor agrochemical applications .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 3-Acetyl-5-fluorobenzonitrile | C₉H₆FNO (est.) | ~185 (est.) | Acetyl (3), F (5), CN (1) | High reactivity at nitrile site |

| 3-Acetyl-5-(trifluoromethyl)benzonitrile | C₁₀H₆F₃NO | 213.16 | Acetyl (3), CF₃ (5) | Enhanced lipophilicity |

| 2-Fluoro-5-formylbenzonitrile | C₈H₄FNO | 149.12 | Formyl (5), F (2) | Electrophilic aldehyde group |

| 3-Chloro-4-ethoxy-5-fluorobenzonitrile | C₉H₇ClFNO | 199.61 | Cl (3), Ethoxy (4), F (5) | Steric hindrance, polarity |

Note: Melting/boiling points and solubility data are unavailable in the provided evidence.

Q & A

Basic Research Questions

Q. Q1. What are the optimal synthetic routes for 3-Acetyl-5-fluorobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated benzonitrile derivatives typically involves substitution, oxidation, or acetylation reactions. For example:

- Substitution : Fluorination at the 5-position can be achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions .

- Acetylation : Introducing the acetyl group at the 3-position may require Friedel-Crafts acylation with acetyl chloride and Lewis acids (e.g., AlCl₃), though steric hindrance from fluorine may necessitate higher temperatures (80–100°C) .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient).

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C5, acetyl resonance at δ ~2.5 ppm) .

- Mass Spectrometry : HRMS (ESI) for exact mass verification (e.g., [M+H]+ ion matching calculated m/z within 3 ppm) .

- Elemental Analysis : Confirm C, H, N, F percentages (deviation <0.4% from theoretical values).

- HPLC-PDA : Purity >98% with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How do electronic effects of the acetyl and fluorine groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine and acetyl groups deactivate the aromatic ring, affecting catalytic coupling (e.g., Suzuki-Miyaura):

- Steric and Electronic Challenges : Use bulky ligands (e.g., SPhos) to enhance Pd-catalyzed coupling efficiency .

- Computational Modeling : DFT studies (e.g., Gaussian 16) predict reaction barriers by analyzing LUMO localization at the nitrile group .

Q. Q4. How should researchers address contradictory spectroscopic data (e.g., unexpected NOE effects in NMR)?

Methodological Answer: Contradictions often arise from dynamic processes or impurities:

- Dynamic NMR (DNMR) : Resolve fluxional behavior (e.g., rotational barriers in acetyl groups) by variable-temperature ¹H NMR .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks and verify NOE correlations .

- Impurity Profiling : LC-MS/MS to detect trace byproducts (e.g., deacetylated analogs) .

Q. Q3. What safety protocols are critical for handling this compound in electrophilic reactions?

Methodological Answer:

Eigenschaften

CAS-Nummer |

105515-21-7 |

|---|---|

Molekularformel |

C9H6FNO |

Molekulargewicht |

163.15 g/mol |

IUPAC-Name |

3-acetyl-5-fluorobenzonitrile |

InChI |

InChI=1S/C9H6FNO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3 |

InChI-Schlüssel |

NVTOIWPMCLKTFC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC(=C1)C#N)F |

Kanonische SMILES |

CC(=O)C1=CC(=CC(=C1)C#N)F |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.